molecular formula C12H13NO3 B1390930 1-Propionylindoline-5-carboxylic acid CAS No. 1094303-82-8

1-Propionylindoline-5-carboxylic acid

Cat. No. B1390930
CAS RN: 1094303-82-8
M. Wt: 219.24 g/mol
InChI Key: OBPPDXQBSPJLET-UHFFFAOYSA-N
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Description

1-Propionylindoline-5-carboxylic acid, also known as PIC, is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It has recently gained attention as a potential molecular scaffold for designing bioactive molecules.


Molecular Structure Analysis

The molecular structure of 1-Propionylindoline-5-carboxylic acid consists of a carboxyl group (COOH) and a propionyl group attached to an indoline . The carboxyl group is a common feature in carboxylic acids, where a carbon atom is double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Chemical Reactions Analysis

Carboxylic acids, like 1-Propionylindoline-5-carboxylic acid, undergo a variety of chemical reactions. They can undergo nucleophilic substitution reactions, where the hydroxyl group (-OH) is substituted by another nucleophile . They can also react with Thionyl Chloride (SOCl2) to form acid chlorides .

Scientific Research Applications

Applications in Biochemical Production and Separation

1-Propionylindoline-5-carboxylic acid is relevant in the context of biochemical production and separation of carboxylic acids. Carboxylic acids, including propionic acid, are produced from renewable biomass resources and have applications in chemical, pharmaceutical, food, and fuel industries. The significance of these acids stems from their role in catalytic upgrading to produce biofuels and their use in food, pharmaceutical, and plastics sectors. The extraction of propionic acid from fermentation broths is a key area of research, exploring various extraction techniques for purification and downstream processing (Murali, Srinivas, & Ahring, 2017).

Microbial Mechanisms of Tolerance to Weak Acid Stress

1-Propionylindoline-5-carboxylic acid, as a derivative of propionic acid, is also implicated in studies on microbial tolerance to weak acid stress. This research is significant in food safety, medicine, health, and environmental studies. The understanding of molecular mechanisms underlying microbial adaptation to carboxylic acids, including propionic acid, impacts the development of more efficient microbial strains for biorefinery applications and the control of food-borne pathogens (Mira & Teixeira, 2013).

Role in Chemical Synthesis and Catalysis

Carboxylic acids like propionic acid are integral in chemical synthesis and catalysis. The carboxylic group, along with other functional groups frequently found in carboxylic acids, makes these molecules attractive platforms for chemical synthesis. This is particularly relevant in the context of sustainable and renewable production of these acids from biomass, which can lead to economic and environmental benefits (Murali, Srinivas, & Ahring, 2017).

Implications in Photocleavage Research

1-Propionylindoline-5-carboxylic acid is significant in the field of photocleavage research. Photolysis of similar compounds leads to the release of carboxylic acids, which are useful as photolabile precursors, particularly in the context of neuroactive amino acids. The effects of various substituents on the efficiency of photolysis are a key focus of this research, shedding light on potential applications in biomedical and pharmaceutical fields (Papageorgiou & Corrie, 2000).

Future Directions

The catalytic reduction of carboxylic acid derivatives, like 1-Propionylindoline-5-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . This area of research holds promise for the future development of new synthetic strategies and applications in medicinal chemistry .

properties

IUPAC Name

1-propanoyl-2,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPPDXQBSPJLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propionylindoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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